

An In-depth Technical Guide on the Physical Characteristics of Trifluoromethylated Indanones

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1-indanone

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This technical guide provides a comprehensive overview of the core physical characteristics of trifluoromethylated indanones. Due to their significance as structural motifs in medicinal chemistry, understanding their properties is crucial for the development of novel therapeutic agents. The introduction of a trifluoromethyl group can significantly influence the parent indanone's metabolic stability, binding affinity, and bioavailability. This document consolidates available quantitative data, details experimental protocols for their synthesis and characterization, and provides a visual representation of a key synthetic pathway.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of various trifluoromethylated indanone isomers. These compounds are generally white to off-white crystalline solids at room temperature and are soluble in common organic solvents.

Table 1: General and Physical Properties of Trifluoromethylated Indanones

Property	4-(Trifluoromethyl)-1-indanone	5-(Trifluoromethyl)-1-indanone	6-(Trifluoromethyl)-1-indanone
Molecular Formula	C ₁₀ H ₇ F ₃ O[1][2]	C ₁₀ H ₇ F ₃ O[3]	C ₁₀ H ₇ F ₃ O[4]
Molecular Weight	200.16 g/mol [1][2]	200.16 g/mol [3]	200.16 g/mol [4]
CAS Number	68755-42-0[1][2]	150969-56-5[3]	68755-37-3[4]
Appearance	White to Off-White Solid/Powder[2][5]	White to Off-White Solid	White powder[6]
Melting Point	38-42 °C[1][5]	35–37°C[3]	Not available
Boiling Point	67-72 °C at 0.1 mmHg[1]	Not available	Not available
Solubility	Soluble in organic solvents[7]	Soluble in Chloroform (Slightly), DMSO (Slightly)	Not available
pKa	8.58 (for the corresponding 1-aminoindane hydrochloride)[8]	Not available	Not available

Table 2: Computed Physicochemical Properties of Trifluoromethylated Indanones

Property	5-(2-(Trifluoromethyl)phenyl)-1-indanone
Molecular Weight	276.25 g/mol [9]
XLogP3	4.2[9]
Hydrogen Bond Donor Count	0[9]
Hydrogen Bond Acceptor Count	1[9]
Rotatable Bond Count	1[9]
Exact Mass	276.07619946 Da[9]
Topological Polar Surface Area	17.1 Å²[9]
Heavy Atom Count	20[9]

Spectroscopic Data

The structural elucidation of trifluoromethylated indanones is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Trifluoromethylated Indanones

Technique	4-(Trifluoromethyl)-1-indanone	5-(Trifluoromethyl)-1-indanone
^1H NMR	Expected signals for aromatic and methylene protons, with splitting influenced by the trifluoromethyl group.	Expected signals for aromatic and methylene protons.
^{13}C NMR	Signals for nine distinct carbons, including the carbonyl carbon at a downfield shift and the trifluoromethyl-substituted aromatic carbon.	Signals for nine distinct carbons.
^{19}F NMR	A singlet corresponding to the CF_3 group.	A singlet corresponding to the CF_3 group.
IR Spectroscopy	Strong absorption band for the $\text{C}=\text{O}$ stretch of the ketone (around $1710\text{-}1730\text{ cm}^{-1}$), aromatic C-H stretching (around $3050\text{-}3100\text{ cm}^{-1}$), aliphatic C-H stretching (around $2850\text{-}2950\text{ cm}^{-1}$), and a strong C-F stretching band (around 1250 cm^{-1}). [10]	Characteristic absorption bands for the carbonyl group and C-F bonds.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight. A common fragmentation pattern is the loss of a CO molecule.	Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

The synthesis of trifluoromethylated indanones is most commonly achieved through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride derivative.[\[11\]](#)[\[12\]](#)

Synthesis of 4-(Trifluoromethyl)-1-indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of β -(2-bromo-6-trifluoromethylphenyl) propionic acid.

Materials:

- β -(2-bromo-6-trifluoromethylphenyl) propionic acid
- n-Butyl lithium (n-BuLi)
- Anhydrous solvent (e.g., THF or diethyl ether)
- Methanol
- Ammonium acetate
- Sodium cyanoborohydride
- Hydrochloric acid (12 N aqueous)
- Sodium hydroxide (5 N aqueous)
- Ether
- Saturated aqueous sodium chloride
- Anhydrous sodium sulfate or magnesium sulfate
- 3A Molecular sieves

Procedure:

- Cyclization: Dissolve β -(2-bromo-6-trifluoromethylphenyl) propionic acid in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C. Slowly add a solution of n-butyl lithium. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- **Workup:** Quench the reaction by carefully adding water. Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent like ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude 4-(trifluoromethyl)-1-indanone can be purified by distillation under reduced pressure (67-72 °C at 0.1 torr).[8] The melting point of the purified product is approximately 32-36 °C.[8]

General Protocol for Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-25 mg of the trifluoromethylated indanone in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Data Acquisition:** Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

2. Infrared (IR) Spectroscopy:

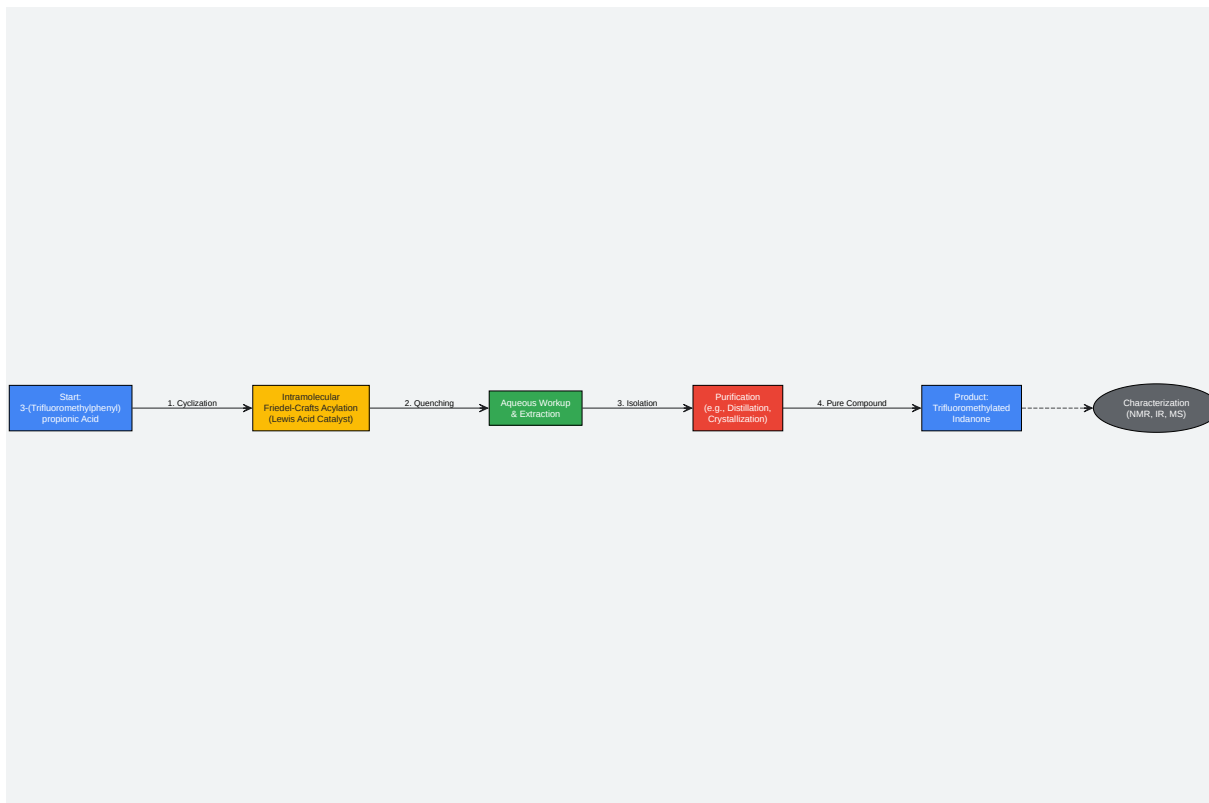
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (if it is an oil or low-melting solid) or as a KBr pellet.
- **Data Acquisition:** Record the IR spectrum using an FTIR spectrometer.

3. Mass Spectrometry (MS):

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent.
- **Data Acquisition:** Analyze the sample using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a trifluoromethylated indanone via an intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acid.



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Caption: General workflow for the synthesis of trifluoromethylated indanones.

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